molecular formula C52H86CaO18 B1232392 Mupirocin Calcium CAS No. 104486-81-9

Mupirocin Calcium

Cat. No.: B1232392
CAS No.: 104486-81-9
M. Wt: 1039.3 g/mol
InChI Key: HAXVBVDETFUQGV-LNQHITRNSA-L
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Description

Mupirocin calcium is an antibacterial agent derived from the fermentation of the bacterium Pseudomonas fluorescens. It is primarily used as a topical treatment for skin infections caused by gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. This compound is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and is commonly marketed under the brand name Bactroban .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mupirocin calcium is synthesized through a fermentation process involving Pseudomonas fluorescens. The process includes the following steps:

Industrial Production Methods: The industrial production of this compound follows the same basic steps as the laboratory synthesis but on a larger scale. The fermentation process is optimized for higher yields, and advanced purification techniques are employed to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Mupirocin calcium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various mupirocin derivatives with altered antibacterial properties .

Scientific Research Applications

Mupirocin calcium has a wide range of scientific research applications:

Mechanism of Action

Mupirocin calcium exerts its antibacterial effects by specifically and reversibly binding to bacterial isoleucyl-tRNA synthetase. This enzyme is crucial for the synthesis of isoleucyl-tRNA, which is necessary for bacterial protein synthesis. By inhibiting this enzyme, this compound effectively halts bacterial protein and RNA synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Comparison: Mupirocin calcium is unique due to its specific mechanism of action, which involves the inhibition of isoleucyl-tRNA synthetase. This mechanism is distinct from other antibiotics, making this compound effective against bacteria that have developed resistance to other antimicrobial agents. Additionally, this compound’s ability to target MRSA sets it apart from many other antibacterial compounds .

Properties

CAS No.

104486-81-9

Molecular Formula

C52H86CaO18

Molecular Weight

1039.3 g/mol

IUPAC Name

calcium;9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoate

InChI

InChI=1S/2C26H44O9.Ca/c2*1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;/h2*13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);/q;;+2/p-2/b2*16-13+;/t2*17-,18-,19-,20-,21-,24+,25-,26-;/m00./s1

InChI Key

HAXVBVDETFUQGV-LNQHITRNSA-L

Isomeric SMILES

C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.C[C@@H]([C@@H](O)C)[C@@H]1O[C@H]1C[C@@H]2[C@H]([C@H]([C@@H](OC2)C/C(=C/C(=O)OCCCCCCCCC(=O)[O-])/C)O)O.[Ca+2]

SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2]

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)[O-])C)C(C)O.[Ca+2]

Synonyms

14C-Labeled Mupirocin
Bactroban
BRL 4910A
BRL-4910A
BRL4910A
Mupirocin
Mupirocin Calcium
Mupirocin, 14C Labeled
Mupirocin, 14C-Labeled
Mupirocin, Calcium Salt (2:1)
Mupirocin, Calcium Salt (2:1), Dihydrate
Mupirocin, Lithium Salt
Mupirocin, Sodium Salt
Pseudomonic Acid
Pseudomonic Acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mupirocin Calcium
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Mupirocin Calcium
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Mupirocin Calcium

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